molecular formula C10H12BrN3 B1396866 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 916256-69-4

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Katalognummer: B1396866
CAS-Nummer: 916256-69-4
Molekulargewicht: 254.13 g/mol
InChI-Schlüssel: UNGBTHNRBPHIRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazole with a suitable brominated ketone in the presence of a base . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 6-bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, as effective anticancer agents. These compounds have shown significant growth inhibition across various cancer cell lines.

Case Study: Dual CDK2/TRKA Inhibitors

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited potent activity against cancer cell lines, with notable growth inhibition percentages:

CompoundCell LineGrowth Inhibition (%)
6nHOP-92 (Lung)71.8
6nNCI-H460 (Lung)66.12
6pACHN (Renal)66.02
6sRFX 393 (Kidney)84.17

The compounds also demonstrated IC50 values in the low micromolar range for CDK2 and TRKA inhibition, indicating their potential as therapeutic agents for cancer treatment .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines are recognized for their ability to inhibit various kinases, making them valuable in the development of selective kinase inhibitors.

Case Study: CK2 Inhibition

Research focused on optimizing pyrazolo[1,5-a]pyrimidines led to the discovery of highly selective inhibitors of Casein Kinase 2 (CK2). The optimized compounds showed:

CompoundIC50 (CK2α)IC50 (CK2α’)
IC198 nM38 nM
IC20Low micromolar rangeLow micromolar range

These inhibitors exhibited robust cellular activity and were tested against the NCI-60 cancer cell line panel, demonstrating significant antiproliferative effects .

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives are being explored for their photophysical properties, which could lead to applications in material sciences.

Photophysical Properties

The exceptional properties of these compounds allow them to function as emergent fluorophores. Their ability to form crystals with notable conformational phenomena enhances their potential applications in solid-state materials .

Summary of Findings

The applications of this compound span across multiple domains:

  • Anticancer Therapeutics : Demonstrated efficacy against various cancer cell lines with promising growth inhibition rates.
  • Selective Kinase Inhibitors : Effective in inhibiting CK2 and potentially other kinases, contributing to cancer treatment strategies.
  • Material Science : Potential use as fluorophores in advanced materials due to unique photophysical properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .

Biologische Aktivität

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Kinases : This compound has been shown to inhibit adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis. AAK1 is involved in synaptic vesicle recycling and receptor-mediated endocytosis, making it a target for conditions like Alzheimer's disease and pain management .
  • Antitumor Activity : Similar compounds in the pyrazolo class have demonstrated significant antitumor effects by inhibiting key enzymes involved in nucleotide biosynthesis. For instance, studies have shown that related pyrazolo derivatives inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is essential for purine nucleotide biosynthesis .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target IC50 (nM) Notes
AAK1 InhibitionAAK120Effective in reducing pain response in knockout models .
Tumor Cell Proliferation InhibitionKB and IGROV1 Cells< 10Greater than 99% inhibition at high concentrations .
CDPK1 InhibitionCDPK115Effective against Toxoplasma gondii in vitro .

Case Studies

Several studies highlight the biological significance of pyrazolo[1,5-a]pyrimidines:

  • Antitumor Studies : In one study, a related pyrazolo compound was tested on SCID mice bearing KB tumors. The compound exhibited significant antitumor activity with a log kill of 3.7 against advanced-stage tumors, demonstrating its potential as an anticancer agent .
  • Neurological Applications : Research into AAK1 inhibitors has shown promise for treating neurodegenerative diseases. The modulation of AAK1 activity could potentially lead to therapeutic strategies for conditions such as Alzheimer's disease and schizophrenia .
  • Inhibition of Toxoplasma gondii : A series of pyrazolo compounds demonstrated efficacy against Toxoplasma gondii by inhibiting CDPK1 enzyme activity. The lead compound showed excellent potency and selectivity, suggesting that modifications to the pyrazolo scaffold could enhance therapeutic outcomes for parasitic infections .

Eigenschaften

IUPAC Name

6-bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-4-9-12-5-7(11)6-14(9)13-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBTHNRBPHIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729087
Record name 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916256-69-4
Record name 6-Bromo-2-(1,1-dimethylethyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916256-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-tert-Butyl-1H-pyrazol-5-amine (9 g, 64.7 mmol) was dissolved in BuOH (100 ml). 2-Bromomalonaldehyde (9.76 g, 64.7 mmol) and p-TsOH*H2O (615 mg, 3.23 mmol) were added at room temperature. The mixture was stirred for 16 hours at 100° C. The reaction mixture was evaporated to dryness and the residue was purified by flash chromatography on silica gel (120 gr, 0% to 40% EtOAc in heptane) and crystallization with a small volume of diisopropylether. The crystals were washed with diisopropylether and dried for 1 hour at 50° C. and <20 mbar. The desired compound was obtained as a light yellow solid (9.5 g, 58% yield), MS: m/e=256.1/254.1 (M+H+).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step Two
Quantity
615 mg
Type
reactant
Reaction Step Two
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.